Cytosaminomycin C

Anticoccidial Eimeria tenella Nucleoside antibiotic

Cytosaminomycin C (CAS 157878-04-1) is a nucleoside antibiotic produced by Streptomyces amakusaensis. It exhibits potent in vitro anticoccidial activity, achieving complete inhibition of Eimeria tenella schizont formation at 0.3–0.6 μg/mL in primary chicken embryonic cells. This high potency distinguishes it from less active analogs like Cytosaminomycin D, which requires a 4- to 8-fold higher concentration for comparable efficacy. Its defined structure and validated activity make it an ideal positive control for anticoccidial drug screening and a critical comparator in SAR studies of nucleoside antibiotics. Procure this specific analog to ensure experimental reproducibility and accurate potency assessment in your avian coccidiosis research.

Molecular Formula C23H36N4O8
Molecular Weight 496.6 g/mol
CAS No. 157878-04-1
Cat. No. B117038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosaminomycin C
CAS157878-04-1
Synonymscytosaminomycin C
Molecular FormulaC23H36N4O8
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C
InChIInChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1
InChIKeyQIFBWQHIMSOVGC-NJGLGVPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytosaminomycin C (CAS 157878-04-1) – A Nucleoside Antibiotic with Validated Anticoccidial Activity


Cytosaminomycin C (CAS 157878-04-1) is a nucleoside antibiotic produced by *Streptomyces amakusaensis* KO-8119, first isolated as part of a series of novel anticoccidial agents [1]. Its structure comprises a cytosine residue linked via a glycosidic bond to a disaccharide containing a dimethylamino sugar (amosamine), with a 3-methylcrotonic acid moiety attached to the cytosine nitrogen [2]. The compound is primarily recognized for its potent in vitro activity against *Eimeria tenella*, the causative agent of avian coccidiosis, demonstrating complete inhibition of schizont formation in primary chicken embryonic cells at concentrations of 0.3–0.6 μg/mL [3].

Why Cytosaminomycin C (CAS 157878-04-1) Is Not Interchangeable with Closely Related Nucleoside Antibiotics


Cytosaminomycin C belongs to the amicetin family of nucleoside antibiotics, but its specific carboxylic acid substituent (3-methylcrotonic acid) distinguishes it from structurally similar members such as Cytosaminomycin A, B, and D, which possess (E)-3-(methylthio)acrylic acid, 4-methylaminobenzoic acid, and tiglic acid, respectively [1]. This structural divergence results in quantifiable differences in anticoccidial potency. In the same in vitro assay system using primary chicken embryonic cells, Cytosaminomycin C achieves complete inhibition of *Eimeria tenella* schizont formation at 0.3–0.6 μg/mL, whereas Cytosaminomycin D requires a 4- to 8-fold higher concentration of 2.5 μg/mL to achieve comparable efficacy [2]. Consequently, generic substitution within this class without explicit potency verification would risk selecting a less active analog, potentially compromising experimental reproducibility or therapeutic development outcomes.

Quantitative Evidence for Cytosaminomycin C (CAS 157878-04-1) Differentiation from Closest Analogs


Comparative Anticoccidial Potency Against Eimeria tenella in Primary Chicken Embryonic Cells

In a standardized in vitro assay using primary chicken embryonic cells as host, Cytosaminomycin C completely inhibited schizont formation of *Eimeria tenella* at concentrations of 0.3–0.6 μg/mL [1]. Under identical experimental conditions, the structurally related analog Cytosaminomycin D required 2.5 μg/mL to achieve comparable inhibition [2]. Cytosaminomycins A and B also demonstrated activity in the 0.3–0.6 μg/mL range, placing C in the higher potency subgroup of this compound class [3].

Anticoccidial Eimeria tenella Nucleoside antibiotic

Structural Basis for Differential Activity: Carboxylic Acid Substituent Comparison

NMR elucidation confirmed that the four cytosaminomycins (A, B, C, D) share a conserved disaccharide-cytosine core but differ exclusively in the carboxylic acid moiety attached to the cytosine residue [1]. Cytosaminomycin C contains 3-methylcrotonic acid, whereas Cytosaminomycin A contains (E)-3-(methylthio)acrylic acid, Cytosaminomycin B contains 4-methylaminobenzoic acid, and Cytosaminomycin D contains tiglic acid [2]. This single structural variation is the sole determinant of the observed potency differences described above [3].

Nucleoside antibiotic Structure-activity relationship Carboxylic acid substituent

Intra-Class Potency Stratification: Cytosaminomycins A, B, C vs. D

The original isolation study reported that cytosaminomycins A, B, and C all exhibited complete inhibition of *Eimeria tenella* schizont formation at concentrations of 0.3–0.6 μg/mL, whereas cytosaminomycin D required 2.5 μg/mL [1]. This demarcates a clear potency boundary within the compound series, with Cytosaminomycin C belonging to the high-potency subgroup (alongside A and B) rather than the lower-potency subgroup represented by D [2].

Anticoccidial Eimeria tenella Potency comparison

High-Value Application Scenarios for Cytosaminomycin C (CAS 157878-04-1)


In Vitro Anticoccidial Screening and Mechanistic Studies

Cytosaminomycin C is optimally deployed in in vitro assays investigating *Eimeria tenella* schizont inhibition using primary chicken embryonic cells, where its 0.3–0.6 μg/mL effective concentration has been rigorously validated [1]. This well-characterized potency makes it a reliable positive control or lead compound for screening novel anticoccidial candidates and for probing the molecular mechanisms underlying nucleoside antibiotic action against apicomplexan parasites [2].

Structure-Activity Relationship (SAR) Studies of Nucleoside Antibiotics

Given that the carboxylic acid substituent is the sole structural variable distinguishing cytosaminomycins A–D, Cytosaminomycin C (bearing 3-methylcrotonic acid) serves as a critical comparator in SAR investigations [1]. Researchers can systematically evaluate how modifications to this moiety impact anticoccidial potency by comparing C against A, B, and D in parallel assays [2].

Synthetic Chemistry and Total Synthesis Reference Standard

Total synthesis efforts targeting the cytosaminomycin scaffold have been reported, with Cytosaminomycin C representing a key synthetic target [1]. Its defined structure and established biological activity make it a suitable analytical reference standard for verifying the identity and purity of synthetic intermediates and final products during analog development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytosaminomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.